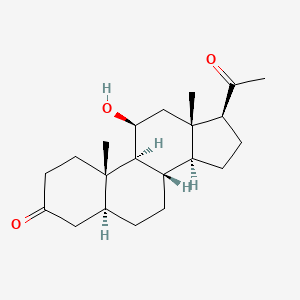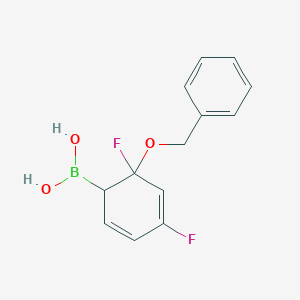
2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is an organoboron compound with the molecular formula C13H11BF2O3. It is a boronic acid derivative, characterized by the presence of two fluorine atoms and a phenylmethoxy group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid typically involves the reaction of 2,4-difluorophenol with phenylmethanol in the presence of a base, followed by borylation using a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include the use of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: phenylmethoxylation and borylation, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Applications De Recherche Scientifique
2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. The compound acts as a nucleophile, transferring its aryl group to the palladium catalyst, which then couples with an electrophilic partner to form the desired product .
Comparaison Avec Des Composés Similaires
- 2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid
- 2,4-Difluoro-3-formylphenylboronic acid
- Phenylboronic acid
Comparison: 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to phenylboronic acid, it offers enhanced reactivity in cross-coupling reactions due to the electron-withdrawing effects of the fluorine atoms .
Propriétés
Formule moléculaire |
C13H13BF2O3 |
|---|---|
Poids moléculaire |
266.05 g/mol |
Nom IUPAC |
(4,6-difluoro-6-phenylmethoxycyclohexa-2,4-dien-1-yl)boronic acid |
InChI |
InChI=1S/C13H13BF2O3/c15-11-6-7-12(14(17)18)13(16,8-11)19-9-10-4-2-1-3-5-10/h1-8,12,17-18H,9H2 |
Clé InChI |
KIZBCBOKSGLYSL-UHFFFAOYSA-N |
SMILES canonique |
B(C1C=CC(=CC1(OCC2=CC=CC=C2)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


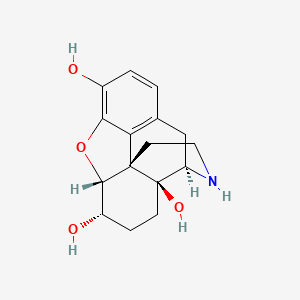
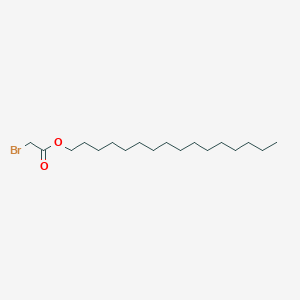
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)

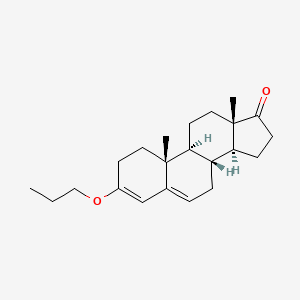

![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)

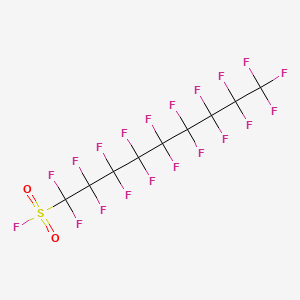
![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)

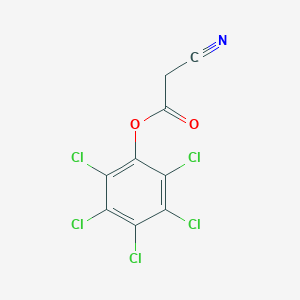
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
